molecular formula C12H19N3 B3157816 1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine CAS No. 852698-08-9

1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine

Cat. No. B3157816
CAS RN: 852698-08-9
M. Wt: 205.3 g/mol
InChI Key: SCFPQNGHMLSYHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine” is a compound that belongs to the class of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years due to their importance in drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods have been developed for the synthesis of piperidine derivatives, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “this compound” would include these elements, with additional functional groups attached to the piperidine ring.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Related Compounds : Compounds such as 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, are synthesized from 2-amino-4-methylpyridine, highlighting a methodological approach to structurally similar compounds Shen Li, 2012.
  • Chemical Activation and Reactions : Research on piperidine and its activation by formaldehyde has led to the formation of lysine-specific Maillard reaction products, indicating the potential reactivity and applications of piperidine derivatives in food chemistry and possibly in synthesizing complex molecules P. Nikolov & V. Yaylayan, 2010.

Biological Activities and Applications

  • Biological Activity : Studies on heterocyclic compounds, including pyridines and piperidines, often focus on their biological activities. These compounds serve as structural components in pharmaceuticals and agrochemicals due to their significant bioactivity Ya Suhiko Higasio & T. Shoji, 2001.
  • Antioxidant and Acetylcholinesterase Inhibitory Properties : γ-Pyridinyl amine derivatives, which share structural similarities with the compound , have been studied for their antioxidant properties and moderate acetylcholinesterase inhibitory activities, suggesting potential therapeutic applications Leonor Y. Vargas Méndez & Vladimir V. Kouznetsov, 2015.

Material Science and Catalysis

  • Formation of Coordination Complexes : The coordination chemistry of pyridin-2-ylmethylamine derivatives involves the formation of complexes with metals, indicating their utility in material science and catalysis Rina Ito, N. Umezawa & T. Higuchi, 2005.

Analytical and Spectroscopic Applications

  • Spectroscopic Analysis : The synthesis and structural elucidation of compounds like thioanalogues of nicotine and its derivatives involve advanced spectroscopic techniques, underscoring the role of similar compounds in analytical chemistry Marzena Wojciechowska-Nowak et al., 2011.

Future Directions

Piperidine derivatives, including “1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine”, continue to be an area of interest in drug design due to their wide range of biological and pharmacological activities . Future research may focus on the development of more efficient synthesis methods, exploration of new reactions, and evaluation of their biological activities .

properties

IUPAC Name

1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-15-8-5-11(6-9-15)14-10-12-4-2-3-7-13-12/h2-4,7,11,14H,5-6,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFPQNGHMLSYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine
Reactant of Route 3
Reactant of Route 3
1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine
Reactant of Route 4
Reactant of Route 4
1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine
Reactant of Route 5
Reactant of Route 5
1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine
Reactant of Route 6
Reactant of Route 6
1-methyl-N-(pyridin-2-ylmethyl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.